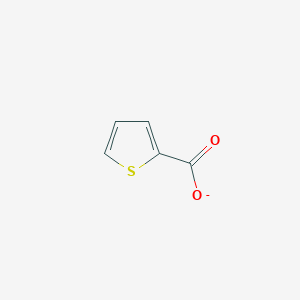

Thiophene-2-carboxylate

描述

Structure

3D Structure

属性

分子式 |

C5H3O2S- |

|---|---|

分子量 |

127.14 g/mol |

IUPAC 名称 |

thiophene-2-carboxylate |

InChI |

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1 |

InChI 键 |

QERYCTSHXKAMIS-UHFFFAOYSA-M |

SMILES |

C1=CSC(=C1)C(=O)[O-] |

规范 SMILES |

C1=CSC(=C1)C(=O)[O-] |

同义词 |

2-thiophencarboxylic acid 2-thiophene carboxylic acid 2-thiophenic acid sodium thiophenecarboxylate thiophene-2-carboxylate thiophene-2-carboxylate, 2-(14)C-labeled thiophene-2-carboxylate, sodium salt thiophene-2-carboxylic acid |

产品来源 |

United States |

Foundational & Exploratory

Thiophene-2-Carboxylate: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylate and its parent acid, thiophene-2-carboxylic acid, are heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical and biologically active molecules.[1][2] The unique electronic and structural profile of the thiophene (B33073) ring allows for its strategic incorporation into drug candidates to enhance efficacy, modulate pharmacokinetic properties, and minimize off-target effects.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, and applications of this compound, with a focus on its significance in drug discovery and development.

Core Chemical and Physical Properties

Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a white to light yellow crystalline solid.[1][2][4] Its properties are summarized in the tables below, providing a foundation for its application in organic synthesis and medicinal chemistry. The molecule consists of a five-membered thiophene ring with a carboxylic acid group at the 2-position.[1][5] It is the conjugate acid of a this compound.[1][6]

Table 1: Physical and Chemical Properties of Thiophene-2-Carboxylic Acid

| Property | Value | References |

| Molecular Formula | C₅H₄O₂S | [4][7] |

| Molecular Weight | 128.15 g/mol | [4][7][8] |

| Appearance | White to off-white or light yellow solid/crystal powder | [1][2][4][9] |

| Melting Point | 125-127 °C | [1][4][7] |

| Boiling Point | 260 °C | [1][4][9] |

| Density | 1.42 g/cm³ | [1][4] |

| Water Solubility | 80 g/L (at 20 °C) | [1][4] |

| Solubility | Soluble in hot water, ethanol, and ether; slightly soluble in chloroform (B151607) and acetone. | [1][4][10] |

| pKa | 3.49 - 3.51 (at 25 °C) | [1][4][9] |

| Vapor Pressure | 0.00639 - 0.0078 mmHg (at 25 °C) | [4][8][9] |

| Flash Point | 259-261 °C | [1][4] |

| LogP (o/w) | 1.570 | [1][11] |

Table 2: Spectroscopic Data for Thiophene-2-Carboxylic Acid and Derivatives

| Spectroscopic Technique | Key Features and References |

| ¹H NMR | Spectral data available for methyl this compound.[12] |

| ¹³C NMR | Spectral data available.[8] |

| IR Spectroscopy | Infrared reference spectra are available for thiophene-2-carboxaldehyde and ethyl this compound.[13][14] |

| UV-Vis Spectroscopy | UV-Vis spectra in methanol (B129727) are available for thiophene-2-carboxylic acid.[15] |

| Mass Spectrometry | Mass spectral data (electron ionization) is available for ethyl this compound.[13][16] |

Synthesis and Reactivity

The synthesis of thiophene-2-carboxylic acid and its derivatives is a cornerstone of thiophene chemistry, enabling the creation of diverse molecular architectures.

Common Synthetic Routes

Several methods are employed for the synthesis of the thiophene-2-carboxylic acid core:

-

Oxidation of 2-Substituted Thiophenes: A practical and common method involves the oxidation of 2-acetylthiophene (B1664040).[5][7] The oxidation of 2-acetylthiophene with hypochlorite (B82951) is often used because direct oxidation of alkylthiophenes can lead to the breakdown of the thiophene ring.[1][5] Another precursor is thiophene-2-carboxaldehyde, which can also be oxidized to the corresponding carboxylic acid.[7]

-

Direct Carboxylation: Thiophene can be directly carboxylated using carbon dioxide in a base-mediated medium of carbonates and carboxylates, which facilitates the cleavage of the C-H bond.[17] This reaction can yield this compound at lower temperatures (around 200 °C) and thiophene-2,5-dicarboxylate at higher temperatures (above 220 °C).[17]

-

Flow Chemistry Synthesis: A continuous flow-based protocol has been developed for synthesizing thiophene-2-carboxylates starting from ketal-functionalized β-nitroacrylates and thioacetic acid.[18] This method involves a conjugate addition, elimination of nitrous acid, and a final acid-promoted cyclization.[18]

-

Catalytic Synthesis: Thiophene can react with a CCl₄-CH₃OH system in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ to produce methyl 2-thiophenecarboxylate.[19]

Key Reactions

Thiophene-2-carboxylic acid is a versatile intermediate for further functionalization:

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as ethyl or methyl this compound, which are also valuable intermediates.[16]

-

Amide Formation: The acid can be coupled with various amines to form thiophene-2-carboxamides, a scaffold present in numerous biologically active compounds.[20][21]

-

Halogenation: The thiophene ring can be halogenated to produce building blocks like 4,5-Dichlorothiophene-2-carboxylic Acid, providing multiple reactive sites for further chemical transformations.[3][22]

-

Lithiation: Treatment with strong bases like LDA can lead to double deprotonation, creating a 5-lithio derivative that serves as a precursor to many 5-substituted derivatives.[7]

-

Coupling Reactions: As a substrate, it is widely used in various coupling reactions and olefinations.[7] Copper(I) this compound, for instance, is an effective catalyst for Ullmann coupling reactions.[7][23]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of this compound derivatives.

Protocol 1: Synthesis of Thiophene-2-Carboxylic Acid via Haloform Reaction

This protocol is adapted from the industrial "acetyl process" which involves the acetylation of thiophene followed by a haloform reaction.[24]

-

Acetylation of Thiophene: Thiophene is acylated using acetic anhydride (B1165640) with a strong protic acid catalyst, such as ortho-phosphoric acid, to yield 2-acetylthiophene.[24] The reaction mixture is heated, and upon completion, it undergoes an aqueous workup to isolate the product.[24]

-

Haloform Reaction: The resulting 2-acetylthiophene is subjected to a haloform reaction using a hypochlorite solution (e.g., sodium hypochlorite).[1][5] This reaction oxidizes the acetyl group to a carboxylate.

-

Acidification and Purification: The reaction mixture is acidified to protonate the carboxylate, precipitating the thiophene-2-carboxylic acid. The crude product can be purified by crystallization from hot water and then dried under a vacuum.[1][5]

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol is used to determine the cytotoxic effects of thiophene-based compounds on cancer cell lines.[25]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[25]

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the thiophene derivative. A vehicle control (e.g., 0.1% DMSO) is included. The plates are incubated for another 24-72 hours.[25]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability relative to the control.

Applications in Research and Drug Development

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its electron-rich nature and bioisosteric properties, which enhance its interactions with biological targets.[26] this compound derivatives are integral to a multitude of therapeutic agents.

-

Anti-inflammatory Drugs: It is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) such as Suprofen and Tiaprofenic acid.[7][26]

-

Anticancer Agents: Thiophene carboxamides have been investigated as potent anticancer agents.[20][27] For example, OSI-930, a potential anti-cancer drug, contains a thiophene-2-carboxylic acid amide moiety.[26][28]

-

Antimicrobial and Antifungal Agents: Derivatives have shown significant antibacterial and antifungal activities.[20][29]

-

Antithrombotic Agents: The marketed antithrombotic drug Rivaroxaban incorporates a thiophene-2-carboxamide structure.[20]

-

Material Science: Thiophene derivatives are used in the development of organic electronics, including organic semiconductors for OLEDs and photovoltaic cells, and as intermediates in the manufacturing of dyes.[2][23]

Role in Signaling Pathways

The diverse biological activities of thiophene derivatives stem from their ability to interact with various cellular targets and signaling pathways.[30] For instance, certain thiophene-based anticancer compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.

References

- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 2-Thiophenecarboxylic acid | 527-72-0 [chemicalbook.com]

- 6. This compound | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. 2-thiophene carboxylic acid, 527-72-0 [thegoodscentscompany.com]

- 12. METHYL this compound(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 13. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 14. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. chemimpex.com [chemimpex.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. farmaciajournal.com [farmaciajournal.com]

- 30. encyclopedia.pub [encyclopedia.pub]

- 31. nbinno.com [nbinno.com]

Spectroscopic Profile of Thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiophene-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its corresponding acid, thiophene-2-carboxylic acid. The data for the carboxylic acid is highly relevant as the carboxylate form is the major species at physiological pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Thiophene-2-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.56 | Singlet | - | -COOH |

| 7.80 | Doublet of doublets | 3.67, 1.16 | H5 |

| 7.78 | Doublet of doublets | 5.03, 1.16 | H3 |

| 7.15 | Doublet of doublets | 5.03, 3.67 | H4 |

Solvent: acetone-d6, 300 MHz Spectrometer

Table 2: 13C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 165-185 | C=O |

| 133.6 | C2 |

| 132.3 | C5 |

| 127.7 | C3 |

| 125.7 | C4 |

Instrument: Varian FT-80[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Thiophene-2-carboxylic Acid [2]

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (from hydrogen-bonded dimer) |

| 3113-3083 | Medium | Aromatic C-H stretch |

| 1710-1760 | Strong | C=O stretch |

| 1528 | Medium | C=C stretch (ring) |

| 1413 | Medium | C=C stretch (ring) |

| 1352 | Medium | C-C stretch (ring) |

| 1283 | Medium | C-H in-plane bend |

| 852, 649 | Medium | C-S stretch |

| 910, 858 | Medium | C-H out-of-plane bend |

For the carboxylate form (e.g., sodium this compound), the broad O-H stretch disappears and is replaced by characteristic asymmetric and symmetric stretching bands of the COO- group in the regions of 1510-1650 cm-1 and 1280-1400 cm-1, respectively.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Thiophene-2-carboxylic acid [4][5]

| m/z | Relative Intensity | Assignment |

| 128 | High | [M]+ (Molecular Ion) |

| 111 | High | [M-OH]+ |

| 83 | Medium | [M-COOH]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound.

Materials:

-

Thiophene-2-carboxylic acid or a salt form (e.g., Sodium this compound)

-

Deuterated solvent (e.g., acetone-d6, DMSO-d6)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (1H or 13C).

-

-

1H NMR Acquisition:

-

Acquire the spectrum using standard parameters. A spectral width of 0-15 ppm is typically sufficient.

-

The carboxylic acid proton may exhibit a broad signal between 10-13 ppm.[6]

-

-

13C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the 1H spectrum and identify chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

Thiophene-2-carboxylic acid

-

Potassium bromide (KBr) powder (for solid samples) or a suitable solvent (for solution)

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a suitable detector

Procedure (KBr Pellet Method): [2]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm-1.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

Thiophene-2-carboxylic acid

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Ionization - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrumentation:

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of thiophene (B33073) derivatives often involves predictable patterns.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 4. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Thiophenecarboxylic acid [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

The Diverse Biological Landscape of Thiophene-2-Carboxylate Derivatives: A Technical Guide

Thiophene (B33073) and its derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1] The five-membered heterocyclic ring containing a sulfur atom provides a versatile scaffold for developing novel therapeutic agents.[1][2] This guide delves into the core biological activities of a specific and promising class: thiophene-2-carboxylate derivatives. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of compounds.

Anticancer Activity: Targeting Malignant Cells

This compound and its amide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4] Research has shown activity against breast, liver, leukemia, melanoma, and colorectal cancer cell lines.[3] The mechanisms underlying these anticancer effects are multifaceted and appear to be influenced by the specific substitutions on the thiophene ring.[4]

Several key mechanisms of action have been proposed:

-

Enzyme Inhibition: Certain derivatives function as inhibitors of crucial signaling proteins involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4][5]

-

Induction of Apoptosis: Many thiophene-2-carboxamide derivatives have been shown to induce programmed cell death (apoptosis) through the activation of caspases and the disruption of the mitochondrial membrane potential.[3][4]

-

Tubulin Polymerization Inhibition: Some compounds exhibit anticancer activity by interfering with the polymerization of tubulin, a critical process for cell division.[4][6]

-

Cell Cycle Arrest: The ability to halt the cell cycle, often at the G2/M phase, is another mechanism by which these derivatives can inhibit cancer cell proliferation.[4][5]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activities of various this compound and related derivatives against different cancer cell lines, presented as IC50, EC50, or CC50 values, which represent the concentration required to inhibit 50% of cell growth or viability.

| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |

| Thiophene-2-carboxamides with aryl substituents | Breast, liver, leukemia | Cytotoxic | [3] |

| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2, Caco-2 | EC50 in low µM range | [3] |

| Oxime derivative of BMPT | MCF-7 | IC50 = 0.28 | [3] |

| F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate) | Lymphoma (CCRF-CEM), Leukemia (JURKAT, HL-60), Breast (MDA-MB-231), Pancreatic (PANC-1), Malignant Melanoma (A375) | CC50 in µM range | [3] |

| Thiophene-2-carboxamide derivative 5b | MCF-7 | IC50 = 0.09 | [7] |

| Thiophene-2-carboxamide derivative 5c | MCF-7 | IC50 = 2.22 | [7] |

| Thiophene-2-carboxamide derivative 5c | HepG2 | IC50 = 0.72 | [7] |

| Thieno[3,2-d]pyrimidine-6-carboxamide (7f) | HT-29 | IC50 = 2.18 | [7] |

| Thieno[3,2-d]pyrimidine-6-carboxamide (7f) | MCF-7 | IC50 = 4.25 | [7] |

| Thiophene carboxamide 2b | Hep3B | IC50 = 5.46 | [6] |

| Thiophene carboxamide 2d | Hep3B | IC50 = 8.85 | [6] |

| Thiophene carboxamide 2e | Hep3B | IC50 = 12.58 | [6] |

| Thiophene carboxamide 5 | HepG-2 | 2.3-fold higher cytotoxicity than Sorafenib | [5] |

| Thiophene carboxamide 21 | HepG-2 | 1.7-fold higher cytotoxicity than Sorafenib | [5] |

Experimental Protocol: Cell Viability Assessment by MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for determining the cytotoxic effects of compounds on cancer cell lines.[4][7]

Materials:

-

This compound derivative of interest

-

Cancer cell lines (e.g., MCF-7, HepG2, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Apoptosis Induction

Caption: Apoptosis induction by a this compound derivative.

Antimicrobial Activity: Combating Pathogens

This compound derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria, including drug-resistant strains.[8][9] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria such as Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus, and Clostridium difficile.[8][9][10]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and MIC50 values for several thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | Activity (mg/L or µg/mL) | Reference |

| Thiophene derivatives | A. baumannii ATCC 17978, E. coli ATCC 25922 | MIC: 4 - 64 mg/L | [8] |

| Compound 4 | Colistin-Resistant A. baumannii | MIC50: 16 mg/L | [8][9] |

| Compound 5 | Colistin-Resistant A. baumannii | MIC50: 16 mg/L | [8][9] |

| Compound 8 | Colistin-Resistant A. baumannii | MIC50: 32 mg/L | [8][9] |

| Compound 4 | Colistin-Resistant E. coli | MIC50: 8 mg/L | [8][9] |

| Compound 5 | Colistin-Resistant E. coli | MIC50: 32 mg/L | [8][9] |

| Compound 8 | Colistin-Resistant E. coli | MIC50: 32 mg/L | [8][9] |

| Spiro–indoline–oxadiazole derivative 17 | C. difficile | MIC: 2 - 4 µg/mL | [10] |

| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | MIC: 31.25 - 250 µg/mL | [11] |

| 2-thiophene carboxylic acid thioureides | Antifungal | MIC: 31.25 - 62.5 µg/mL | [11] |

| 2-thiophene carboxylic acid thioureides | Bacillus subtilis | MIC: 7.8 - 125 µg/mL | [11] |

| 2-thiophene carboxylic acid thioureides | Multi-drug resistant S. aureus | MIC: 125 - 500 µg/mL | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

-

This compound derivative

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of the thiophene derivative in CAMHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for screening new antimicrobial thiophene derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain this compound derivatives have demonstrated notable anti-inflammatory properties.[12][13] The anti-inflammatory potential of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model.[12] The proposed mechanism of action for their anti-inflammatory effects often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[13][14]

Quantitative Data: Anti-inflammatory Activity

The following table shows the percentage of edema inhibition by a synthesized thiophene derivative in an in-vivo anti-inflammatory activity assay.

| Compound | Method | Result | Reference |

| Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates (Compound 1c) | Carrageenan-induced rat paw edema | Showed maximum inhibitory activity | [12] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Method

This in-vivo method is widely used to screen for the acute anti-inflammatory activity of new compounds.[12]

Materials:

-

This compound derivative

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Ibuprofen)

-

Albino Wistar rats

-

Plethysmometer

Procedure:

-

Divide the rats into groups (control, standard, and test groups).

-

Deprive the animals of food for 12 hours before the experiment, with water provided ad libitum.

-

Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Logical Relationship: Arachidonic Acid Cascade

Caption: Inhibition points in the arachidonic acid cascade.

Other Notable Biological Activities

Beyond the primary areas discussed, this compound derivatives have shown promise in other therapeutic areas, primarily through enzyme inhibition.

-

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition: Certain benzothiophene (B83047) carboxylate derivatives act as allosteric inhibitors of BDK, suggesting potential applications in metabolic diseases like maple syrup urine disease.[15]

-

Acetylcholinesterase (AChE) Inhibition: Some thiophene derivatives have been identified as potent inhibitors of AChE, indicating their potential for the treatment of Alzheimer's disease.[16][17]

-

Urokinase (uPa) Inhibition: Thiophene-2-carboxamidines have been developed as inhibitors of urokinase, a serine protease implicated in cancer progression.[18]

-

Antioxidant Activity: Several thiophene-2-carboxamide derivatives have been evaluated for their antioxidant properties, with some showing significant radical scavenging activity.[19]

Quantitative Data: Other Biological Activities

| Compound/Derivative | Target | Activity | Reference |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | IC50 = 3.19 µM | [15] |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase | 60% inhibition | [16] |

| Thiophene-2-carboxamide 5b | PTP1B | IC50 = 5.25 µM | [7] |

| Thieno[3,2-d]pyrimidine-6-carboxamide (7f) | PI3Kα | IC50 = 1.26 µM | [7] |

| Thiophene carboxamide 5 | VEGFR-2 | IC50 = 0.59 µM | [5] |

| Thiophene carboxamide 21 | VEGFR-2 | IC50 = 1.29 µM | [5] |

| 3-amino thiophene-2-carboxamide 7a | Antioxidant (ABTS method) | 62.0% inhibition | [19] |

Conclusion

This compound derivatives constitute a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their potential in treating metabolic and neurodegenerative diseases, underscores their importance in modern drug discovery. The ability to readily modify the thiophene scaffold allows for the fine-tuning of their pharmacological profiles, paving the way for the development of novel and more effective therapeutic agents. Future research should continue to explore the vast chemical space of this compound derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic properties to translate their preclinical promise into clinical realities.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. jpsbr.org [jpsbr.org]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]

- 15. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]

- 18. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Novel Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) and its derivatives have emerged as a cornerstone in the field of organic electronics, offering a versatile platform for the development of advanced materials with tunable electronic properties. Their inherent chemical stability, coupled with the ability to systematically modify their structure, has led to their widespread application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive investigation into the electronic properties of novel thiophene derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Core Electronic Properties of Thiophene Derivatives

The performance of organic electronic devices is intrinsically linked to the fundamental electronic properties of the active materials. For thiophene derivatives, the most critical parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap (Eg), and the charge carrier mobility (µ). These properties dictate the efficiency of charge injection, transport, and separation within a device.

HOMO/LUMO Energy Levels and Band Gap

The HOMO and LUMO energy levels are crucial for determining the charge injection barriers from electrodes and for defining the open-circuit voltage in organic solar cells. The energy gap, the difference between the LUMO and HOMO levels, determines the optical absorption properties of the material.[1] These parameters can be experimentally determined using techniques such as cyclic voltammetry (CV) and UV-Vis spectroscopy.

A variety of novel thiophene derivatives have been synthesized and characterized to fine-tune these energy levels. For instance, donor-acceptor (D-A) copolymers incorporating thiophene as the donor unit have shown significant promise.[2][3][4] The introduction of electron-withdrawing groups can lower both HOMO and LUMO levels, while extending the π-conjugation length, for example by increasing the number of thiophene units in an oligomer, generally leads to a smaller energy gap.[1]

Below is a summary of the electronic properties of several recently reported thiophene derivatives:

| Compound Class | Specific Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Measurement Technique |

| Oligothiophenes | 5-Ethynyl-2,2':5',2''-terthiophene | -5.63 | -2.99 | 2.64 | Cyclic Voltammetry, UV-Vis |

| Dicyanovinyl-bithiophene (DCV-2T) | -6.30 | -4.05 | 2.25 | Cyclic Voltammetry, UV-Vis | |

| Fused Thiophenes | Naphthodithieno[3,2-b]thiophene-C10 | -5.41 | -2.16 | 3.25 | Cyclic Voltammetry, UV-Vis |

| Benzothieno[2,3-b]thiophene Derivative | -5.30 | -2.20 | 3.10 | Cyclic Voltammetry, UV-Vis | |

| Donor-Acceptor Polymers | PFDPP2T (Fluorene-DPP-Thiophene) | -5.40 | -3.40 | 2.00 | Cyclic Voltammetry, UV-Vis |

| Thiophene-Benzothiadiazole Copolymer | -5.52 | -3.45 | 2.07 | Cyclic Voltammetry, UV-Vis |

Note: The exact values can vary depending on the specific experimental conditions and measurement techniques.

Charge Carrier Mobility

Charge carrier mobility (µ) is a measure of how quickly charge carriers (electrons or holes) can move through a material under the influence of an electric field. High charge carrier mobility is essential for achieving high-performance OFETs and efficient charge extraction in OPVs. The mobility is highly dependent on the molecular packing and crystallinity of the thin film.[5]

Thiophene derivatives have demonstrated some of the highest charge carrier mobilities among organic semiconductors. Fused thiophene systems, in particular, tend to exhibit high mobilities due to their rigid, planar structures which facilitate strong intermolecular π-π stacking.[5][6]

Here is a compilation of charge carrier mobilities for various thiophene-based OFETs:

| Compound Class | Specific Derivative | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | On/Off Ratio |

| Oligothiophenes | Ethyl-substituted sexithiophene | 1.1 | - | 10⁴ |

| Fused Thiophenes | Pentathienoacene (PTA) | 0.045 | - | >10⁶ |

| Naphthodithieno[3,2-b]thiophene-C10 | 0.22 | - | >10⁶ | |

| Benzothieno[2,3-b]thiophene Derivative | 0.46 | - | >10⁷ | |

| Donor-Acceptor Copolymers | Diketopyrrolopyrrole-Thiophene Copolymer | >1.0 | Ambipolar | >10⁵ |

Note: Mobility values are highly dependent on device architecture, fabrication conditions, and measurement parameters.

Experimental Protocols

Accurate and reproducible characterization of the electronic properties of novel thiophene derivatives is paramount. The following sections provide detailed methodologies for key experiments.

Synthesis of Thiophene Derivatives

The synthesis of novel thiophene derivatives often involves cross-coupling reactions to construct the desired π-conjugated backbone. The Stille and Suzuki coupling reactions are among the most widely used and versatile methods.[7][8]

Suzuki Coupling for the Synthesis of Aryl-Substituted Thiophenes:

-

Reactants: A thiophene derivative bearing a boronic acid or boronic ester group is reacted with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.

-

Catalyst: A common catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.

-

Solvent: A two-phase solvent system, such as toluene/water or THF/water, is often employed.

-

Procedure: The reactants, catalyst, and base are dissolved in the solvent system and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Work-up: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified, typically by column chromatography or recrystallization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

-

Instrumentation: A potentiostat with a three-electrode cell setup is required. The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: The thiophene derivative is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) at a concentration of approximately 1x10⁻³ M.[9] The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The current response is measured as a function of the applied potential.

-

Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of ultraviolet and visible light.

-

Sample Preparation: The thiophene derivative can be measured in a dilute solution (e.g., in chloroform (B151607) or THF) or as a thin film deposited on a transparent substrate like quartz.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance of the sample is measured over a range of wavelengths. A reference cuvette containing only the solvent (for solutions) or a bare substrate (for thin films) is used to obtain a baseline.

-

Data Analysis: The optical band gap (Eg) is estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The relationship between the absorption coefficient (α) and the photon energy (hν) is used, where for a direct band gap semiconductor, a plot of (αhν)² versus hν should yield a straight line. The x-intercept of this line gives the optical band gap.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

OFETs are fabricated to measure the charge carrier mobility of the thiophene derivative.[10] A common device architecture is the bottom-gate, top-contact (BGTC) configuration.

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is often used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned.

-

Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (B89594) (OTS) to improve the ordering of the organic semiconductor.

-

Semiconductor Deposition: The thiophene derivative is dissolved in a suitable solvent and deposited onto the treated substrate, typically by spin-coating or drop-casting. The film is then often annealed to improve crystallinity.

-

Source and Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a glovebox).

-

Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for different gate-source voltages (V_GS).

-

Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant drain-source voltage (V_DS).

-

-

Mobility Calculation: The charge carrier mobility in the saturation regime is calculated from the transfer characteristics using the following equation:

-

I_D = (µ * C_i * W) / (2 * L) * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

-

Visualizing Workflows and Relationships

Understanding the logical flow of experiments and the relationships between molecular structure and electronic properties is crucial for efficient research.

The relationship between the molecular structure of thiophene derivatives and their electronic properties can be visualized to guide the design of new materials.

By systematically exploring these structure-property relationships, researchers can rationally design and synthesize novel thiophene derivatives with tailored electronic properties for next-generation organic electronic devices. This guide serves as a foundational resource to facilitate these endeavors, providing the necessary data, protocols, and conceptual frameworks to accelerate innovation in this exciting field.

References

- 1. Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.mit.edu [web.mit.edu]

- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Thiophene-2-Carboxylate Scaffold: A Cornerstone in Modern Drug Discovery and Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for a vast array of therapeutic agents.[1][2] The thiophene nucleus is a key component in numerous marketed drugs and is extensively explored for developing novel molecules with potent biological profiles.[3][4] Specifically, the thiophene-2-carboxylate and its amide derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[5][6][7][8]

The aromaticity and planar structure of the thiophene ring facilitate effective binding to various biological targets, while its susceptibility to functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9] The sulfur atom within the ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[10] This guide provides a comprehensive overview of the this compound scaffold, covering its synthesis, diverse biological applications, mechanisms of action, and the experimental protocols crucial for its evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a focal point of chemical research, enabling the creation of compounds with tailored functionalities. Several methodologies have been developed, ranging from classical reactions to modern continuous-flow protocols.

Common Synthetic Strategies:

-

Gewald Synthesis: This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., diethylamine (B46881) or morpholine).[10][11] This method is highly efficient for producing 2-aminothiophene-3-carboxylates, which are versatile intermediates.[11]

-

Paal-Knorr Synthesis: This reaction transforms 1,4-dicarbonyl compounds into thiophenes using sulfiding agents like phosphorus pentasulfide or Lawesson's reagent under acidic conditions.[10]

-

From β-nitroacrylates: A continuous flow-based protocol has been developed for synthesizing thiophene-2-carboxylates starting from ketal-functionalized β-nitroacrylates and thioacetic acid. This process involves a conjugate addition, base-induced elimination of nitrous acid, and an acid-promoted cyclization-aromatization.[12]

-

Amide Coupling: Thiophene-2-carboxylic acids can be readily converted to their corresponding carboxamides. A common method involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine (B128534) (Et3N) and often an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of the desired amine.[6][13][14] Another approach is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) and then react it with an amine.[9]

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold exhibit a remarkable range of biological activities, positioning them as promising candidates for treating various diseases.

Anticancer Activity

Thiophene-2-carboxamide derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[9][15] Their mechanisms of action are diverse and often depend on the specific substitutions on the scaffold.[15]

Mechanisms of Action:

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), protein tyrosine phosphatase 1B (PTP1B), and Janus kinase 2 (JAK2).[9][15][16]

-

Apoptosis Induction: Many thiophene compounds induce programmed cell death (apoptosis) by activating caspases and disrupting the mitochondrial membrane potential.[15] For instance, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) has been shown to activate caspase-3, -8, and -9 while suppressing Bcl-2.[9]

-

Cell Cycle Arrest: Some thiophene-containing molecules can halt the cell cycle, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[15]

-

Tubulin Polymerization Inhibition: The scaffold can be designed to mimic combretastatin (B1194345) A-4 (CA-4), a known tubulin polymerization inhibitor, leading to antiproliferative effects.[6]

Quantitative Data: Anticancer Activity

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Phenyl-thiophene-carboxamide (2b) | Hep3B (Liver) | IC50 | 5.46 µM | [6] |

| Phenyl-thiophene-carboxamide (2d) | Hep3B (Liver) | IC50 | 8.85 µM | [6] |

| Phenyl-thiophene-carboxamide (2e) | Hep3B (Liver) | IC50 | 12.58 µM | [6] |

| 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) | HIV-1 Infected Cells | EC50 | 3.8 µg/mL | [17] |

| Naphthyl-substituted aminopyrrole (13d) | Human Cytomegalovirus (CMV) | IC50 | 0.3 µg/mL | [17] |

| Thiophene aryl amides (8i-k) | Leukemia, Breast, Colon | - | Moderate Activity | [17] |

| TP 5 (2,3-fused thiophene) | HepG2, SMMC-7721 | - | Higher activity than paclitaxel | [18] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Antimicrobial Activity

Thiophene derivatives, including those based on the this compound core, show significant potential in combating bacterial and fungal infections, including drug-resistant strains.[3][19][20]

Mechanisms of Action: The antibacterial action can involve various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell membrane.[21][22] For example, molecular docking studies suggest that some thiophene derivatives can bind to enzymes like D-alanine ligase, which is crucial for bacterial cell wall synthesis.[22] Others show potential for inhibiting β-lactamase enzymes in resistant bacteria.[23]

Quantitative Data: Antibacterial Activity

| Compound Class/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| Amino thiophene-2-carboxamide (7b) | P. aeruginosa | Activity Index vs Ampicillin | 86.9% | [3][24] |

| Amino thiophene-2-carboxamide (7b) | S. aureus | Activity Index vs Ampicillin | 83.3% | [3][24] |

| Amino thiophene-2-carboxamide (7b) | B. subtilis | Activity Index vs Ampicillin | 82.6% | [3][24] |

| Hydroxy thiophene-2-carboxamide (3b) | B. subtilis | Activity Index vs Ampicillin | 78.3% | [3] |

| Hydroxy thiophene-2-carboxamide (3b) | P. aeruginosa | Activity Index vs Ampicillin | 78.3% | [3] |

| 2-ethylhexyl-5-(p-tolyl)this compound (4F) | XDR Salmonella Typhi | MIC | 3.125 µg/mL | [25] |

| Thiophene Carboxylic Acid Thioureides | Gram-negative clinical strains | MIC | 31.25 - 250 µg/mL | [26] |

| Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | MIC | 7.8 - 125 µg/mL | [26] |

| Thiophene Carboxylic Acid Thioureides | Multi-drug resistant S. aureus | MIC | 125 - 500 µg/mL | [26] |

| Spiro-indoline-oxadiazole (17) | C. difficile | MIC | 2 - 4 µg/mL | [22] |

MIC: Minimum Inhibitory Concentration. XDR: Extensively Drug-Resistant.

Antiviral Activity

The thiophene scaffold is also a key feature in the development of novel antiviral agents, with activity reported against a range of viruses including norovirus, human immunodeficiency virus (HIV-1), human cytomegalovirus (CMV), varicella-zoster virus (VZV), and Ebola virus.[13][14][17]

Mechanisms of Action:

-

Entry Inhibition: Some thiophene derivatives have been identified as potent Ebola virus entry inhibitors. They are thought to disrupt the interaction between the viral glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) protein, a critical step for viral entry into the host cell.[14][27]

-

Enzyme Inhibition: As with other therapeutic areas, enzyme inhibition is a plausible mechanism. For HIV-1, diarylsulfone derivatives containing a thiophene ring have been evaluated, building on SAR from known HIV-1 inhibitors.[17]

Quantitative Data: Antiviral Activity

| Compound Class/Derivative | Virus | Cell Line | Activity Metric | Value | Reference |

| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1) | Norovirus | - | EC50 | 37 µM | [13] |

| 3,5-di-chloro-thiophene analog (2k) | Norovirus | - | EC50 | 6.6 µM | [13] |

| 4,6-di-fluoro-benzothiazole analog (3j) | Norovirus | - | EC50 | 5.6 µM | [13] |

| Hybrid Compound (4b) | Norovirus | - | EC50 | 0.53 µM | [13] |

| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes (8c-g) | CMV and/or VZV | - | IC50 | 0.1 - 10 µg/mL | [17] |

| Thiophene derivative (57) | Ebola Virus (pEBOV) | - | EC50 | 0.19 µM | [14] |

| Thiophene derivative (57) | Sudan Virus (pSUDV) | - | EC50 | 1.68 µM | [14] |

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Anti-inflammatory Activity

Thiophene-based compounds are well-established anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[4][7][28] Research continues to explore new derivatives for improved efficacy and safety profiles.

Mechanisms of Action: The primary mechanism for the anti-inflammatory effects of many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][28] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. By inhibiting COX-1 and/or COX-2, these compounds reduce the pain, swelling, and fever associated with inflammation.[28]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of the this compound scaffold.

Caption: General workflow for the in vitro evaluation of thiophene derivatives.

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene derivative.

Caption: Key structure-activity relationships for thiophene derivatives.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following are methodologies frequently cited in the evaluation of this compound derivatives.

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol determines the cytotoxic effects of test compounds on cancer cell lines.[15]

-

Materials:

-

Thiophene-2-carboxamide derivative of interest.

-

Cancer cell lines (e.g., MCF-7, HepG2, A375).[15]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well plates and a microplate reader.

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.[15]

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Prepare serial dilutions of the test compound in the complete medium.

-

Replace the old medium with 100 µL of medium containing various concentrations of the test compound. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.[15]

-

Incubate the plates for an additional 24-72 hours.[15]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

-

Measure the absorbance at 490-570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

-

Protocol 2: Apoptosis Assessment by Caspase-Glo® 3/7 Assay

This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]

-

Materials:

-

Thiophene-2-carboxamide derivative.

-

Cancer cell lines seeded in white-walled 96-well plates.

-

Caspase-Glo® 3/7 Assay Reagent (Promega).

-

Luminometer.

-

-

Procedure:

-

Seed and treat cells with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).[15]

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.[15]

-

Mix by gentle shaking for 30 seconds.[15]

-

Incubate at room temperature for 1-2 hours, protected from light.[15]

-

Measure the luminescence of each well using a luminometer.[15]

-

Express results as a fold change in caspase activity compared to the vehicle-treated control.[15]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of test compounds on the distribution of cells in the different phases of the cell cycle.[15]

-

Materials:

-

Thiophene-2-carboxamide derivative.

-

Cancer cell lines.

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Ice-cold 70% ethanol (B145695).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.[15]

-

Harvest cells by trypsinization and collect by centrifugation.[15]

-

Wash the cells with ice-cold PBS.[15]

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.[15]

-

Centrifuge the fixed cells and wash them with PBS.[15]

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[15]

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]

-

Protocol 4: General Synthesis of N-Aryl Thiophene-2-Carboxamides

This protocol outlines a common procedure for amide bond formation.[6][13]

-

Materials:

-

Substituted thiophene-2-carboxylic acid.

-

Desired aniline (B41778) or amine.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).

-

4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent.

-

Triethylamine (Et3N) (if starting from amine hydrochloride salt).

-

-

Procedure:

-

Dissolve the thiophene-2-carboxylic acid (1 equiv.) in anhydrous DCM under an inert atmosphere (e.g., argon).[6][9]

-

Add DMAP (0.1-1 equiv.) and/or HOBt (2 equiv.) and stir for 30 minutes at room temperature.[9][13]

-

Cool the mixture to 0°C and add EDC (1.5-2 equiv.) or a solution of DCC (1.4 equiv.) in DCM.[9][13]

-

Add the desired aniline or amine (1.1 equiv.) to the mixture.

-

Allow the reaction to stir at room temperature overnight or for up to 48 hours, monitoring progress by Thin-Layer Chromatography (TLC).[6][13]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with an acidic solution (e.g., 2N HCl), water, a basic solution (e.g., sat. NaHCO₃), and brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[9]

-

Conclusion

The this compound scaffold is undeniably a cornerstone of modern medicinal chemistry. Its inherent structural and electronic advantages, combined with synthetic tractability, have enabled the development of a vast library of compounds with diverse and potent biological activities. From inhibiting critical cancer pathways and eradicating drug-resistant bacteria to blocking viral entry and mitigating inflammation, this scaffold continues to provide a fertile ground for innovation. The ongoing exploration of structure-activity relationships, coupled with advanced computational and experimental techniques, promises to unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of life-saving medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. books.rsc.org [books.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 14. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. farmaciajournal.com [farmaciajournal.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Substituted Thiophene Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) scaffold, a five-membered aromatic ring containing a sulfur atom, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3][4][5][6][7] Its unique electronic properties and ability to engage in various biological interactions have propelled the exploration of substituted thiophene analogues across multiple disease areas.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the current understanding and future potential of these compounds, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases. It aims to serve as a comprehensive resource, detailing key structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications and Mechanisms of Action

Substituted thiophene analogues have demonstrated significant therapeutic potential in a variety of disease contexts. Their versatility allows for structural modifications that can fine-tune their pharmacological properties, leading to enhanced potency and selectivity for specific biological targets.[1][8]

Oncology

In the realm of oncology, thiophene derivatives have shown promise as potent anticancer agents through various mechanisms of action.[1][9] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases.[1] Furthermore, some analogues have been found to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] The induction of apoptosis through the generation of reactive oxygen species is another crucial mechanism attributed to certain thiophene-based compounds.[1]

One of the significant signaling pathways targeted by thiophene derivatives in cancer is the Wnt/β-catenin pathway.[10] Dysregulation of this pathway is a hallmark of many cancers. Certain thiophene analogues have been shown to modulate this pathway, leading to the suppression of tumor growth.[10]

Another key pathway implicated in cancer and other diseases is the c-Jun N-terminal kinase (JNK) signaling pathway.[11] This pathway is involved in cellular responses to stress, inflammation, and apoptosis. Dual inhibitors targeting both the ATP-binding site and the JIP docking site of JNK have been developed from thiophene-3-carboxamide (B1338676) derivatives.[11]

Neurodegenerative Disorders

Thiophene derivatives have shown considerable potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14] Their mechanisms of action in this context are often multi-faceted and include the inhibition of acetylcholinesterase, reduction of oxidative stress, and prevention of protein aggregation (e.g., amyloid-β and tau).[12][13][14] The structural versatility of the thiophene ring allows for the design of compounds with excellent blood-brain barrier permeability, a critical feature for drugs targeting the central nervous system.[12][13][14]

Infectious Diseases

The antimicrobial properties of substituted thiophenes have been extensively investigated.[15][16] These compounds have demonstrated efficacy against a broad spectrum of bacteria and fungi.[15][16] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The development of novel thiophene-based antimicrobials is a promising strategy to combat the growing threat of antibiotic resistance.

Quantitative Data on Therapeutic Efficacy

The following tables summarize the in vitro activity of various substituted thiophene analogues against different cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Substituted Thiophene Analogues (IC50 values in µM)

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |

| Thiophene Carboxamides | 2b | Hep3B | 5.46 | CA-4 | - | [16] |

| Thiophene Carboxamides | 2d | Hep3B | 8.85 | CA-4 | - | [16] |

| Thiophene Carboxamides | 2e | Hep3B | 12.58 | CA-4 | - | [16] |

| Thiophene-based Oxadiazole | 11b | MCF7 (Breast) | 6.55 | Doxorubicin | 4.17 | [17] |

| Thiophene-based Oxadiazole | 11b | HCT116 (Colon) | 8.20 | Doxorubicin | 5.23 | [17] |

| Amino-thiophene Derivative | 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 | [8] |

| Thiophene Derivative | 1312 | SGC-7901 (Gastric) | 0.34 | 5-FU | ~17 | [10] |

| Thiophene Derivative | 1312 | HT-29 (Colon) | 0.36 | 5-FU | ~13.7 | [10] |

Table 2: Antibacterial Activity of Substituted Thiophene Analogues (MIC values in mg/L)

| Compound | Acinetobacter baumannii ATCC 17978 | Escherichia coli ATCC 25922 | Colistin-Resistant A. baumannii (MIC50) | Colistin-Resistant E. coli (MIC50) | Reference |

| 1 | 32 | 64 | >64 | >64 | [1] |

| 2 | 16 | 16 | >64 | >64 | [1] |

| 4 | - | - | 16 | 8 | [1] |

| 5 | - | - | 16 | 32 | [1] |

| 8 | - | - | 32 | 32 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides an overview of key experimental protocols for the synthesis and evaluation of substituted thiophene analogues.

Synthesis of Substituted Thiophenes

1. Gewald Synthesis of 2-Aminothiophenes [3][12][18][19]

This one-pot, multi-component reaction is a widely used method for the synthesis of polysubstituted 2-aminothiophenes.[3][12][18][19]

-

Reactants: A carbonyl compound (ketone or aldehyde), an active methylene (B1212753) compound (e.g., α-cyanoester, malononitrile), and elemental sulfur.[12]

-

Catalyst: A base such as morpholine (B109124) or triethylamine.[12]

-

Solvent: Typically ethanol (B145695) or methanol.[12]

-

Procedure:

-

To a round-bottom flask, add the carbonyl compound, the active methylene compound, and elemental sulfur.[12]

-

Add the solvent and the base.[12]

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Upon completion, cool the mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify by recrystallization or column chromatography.[12]

-

2. Paal-Knorr Thiophene Synthesis [20][21][22][23][24]

This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[20][21][22][23][24]

-

Reactants: A 1,4-dicarbonyl compound.

-

Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[23]

-

Procedure: The 1,4-dicarbonyl compound is heated with the sulfurizing agent. The reaction typically proceeds through the formation of a thiocarbonyl intermediate, followed by cyclization and dehydration to yield the thiophene ring.[20]

Biological Evaluation

1. Acetylcholinesterase Inhibition Assay (Ellman's Method) [4][25][26][27][28]

This spectrophotometric assay is commonly used to screen for acetylcholinesterase (AChE) inhibitors.[4][25]

-

Principle: The assay measures the activity of AChE by monitoring the production of a yellow-colored product. AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.[4]

-

Procedure (96-well plate format):

-

Prepare solutions of phosphate (B84403) buffer, DTNB, acetylthiocholine iodide (ATCI), AChE enzyme, and the test compound.[25]

-

Set up wells for blank, control (100% activity), and test samples.[25]

-

Add buffer, AChE, DTNB, and the test compound or its solvent to the respective wells and pre-incubate.[25]

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for the test compounds relative to the control.

-

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [11][29][30][31][32]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][29][31]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[11]

-

Procedure (96-well plate format):

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[29]

-

Prepare a standardized bacterial inoculum.[31]

-

Inoculate each well with the bacterial suspension.[29]

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[32]

-

Visually inspect the plates for turbidity to determine the MIC.[11]

-

Conclusion

Substituted thiophene analogues represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their continued exploration, guided by a deep understanding of their structure-activity relationships and mechanisms of action, is poised to deliver novel and effective therapies. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field. The logical relationships and workflows visualized through the provided diagrams offer a clear and concise representation of the complex biological and chemical processes involved. As research progresses, the strategic design and synthesis of new thiophene derivatives will undoubtedly lead to the discovery of next-generation drugs to address unmet medical needs.

References

- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. encyclopedia.pub [encyclopedia.pub]